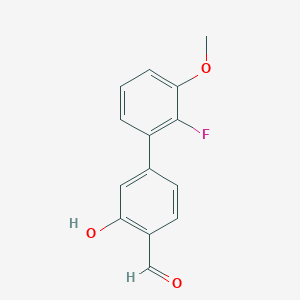
6-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%, commonly known as CMF, is a synthetic organic compound that is widely used in various scientific and industrial applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. CMF is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and surfactants. It is also used as a catalyst in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of CMF is not completely understood. However, it is believed that the reaction of CMF with formaldehyde is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. This reaction results in the formation of a highly reactive intermediate, which can then react with other compounds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMF are not well understood. However, it is known that CMF is not toxic to humans and is not expected to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMF in laboratory experiments include its low cost, its availability in large quantities, and its ease of use. Additionally, CMF is relatively stable and is not volatile or reactive. The main limitation of using CMF in laboratory experiments is the production of a large amount of by-products, which can be difficult to remove.
Direcciones Futuras
Future research on CMF could focus on improving the efficiency of the reaction and the yield of the desired product. Additionally, further research could be conducted to better understand the mechanism of action of CMF and its biochemical and physiological effects. Other potential future directions include the development of new applications for CMF, such as in the synthesis of new compounds or materials.
Métodos De Síntesis
The synthesis of CMF is typically accomplished by the reaction of 3-chloro-5-methylphenol and formaldehyde in an aqueous solution. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is exothermic and is typically complete within several hours.
Aplicaciones Científicas De Investigación
CMF is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and surfactants. It is also used as a catalyst in the production of polymers and other materials. In addition, CMF is used in the synthesis of a variety of compounds, including organic compounds, inorganic compounds, and polymers.
Propiedades
IUPAC Name |
3-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-11(7-12(15)6-9)13-4-2-3-10(8-16)14(13)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNDHFTVIQQUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685195 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-5-methylphenyl)-2-formylphenol | |
CAS RN |
1261907-21-4 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














